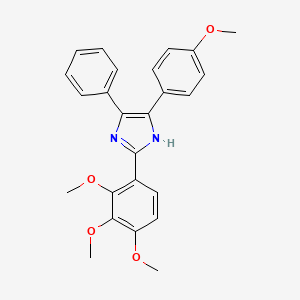
5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole: est un composé organique synthétique qui appartient à la classe des dérivés de l'imidazole. Les imidazoles sont des composés hétérocycliques contenant un cycle à cinq chaînons avec deux atomes d'azote non adjacents.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation d'aldéhydes aromatiques appropriés avec des anilines substituées, suivie d'une cyclisation pour former le cycle imidazole. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme l'éthanol ou le méthanol et de catalyseurs tels que l'acide chlorhydrique ou l'acide acétique pour faciliter le processus de cyclisation .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le composé souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions: Le 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction: Les réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution: Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution: Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de la recherche scientifique
Chimie: En chimie, le 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse .
Biologie: En recherche biologique, ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses. Les chercheurs étudient ses interactions avec les cibles biologiques pour comprendre son mécanisme d'action et son potentiel thérapeutique .
Médecine: Les applications médicinales potentielles du composé sont explorées dans la découverte et le développement de médicaments. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de nouveaux produits pharmaceutiques .
Industrie: Dans le secteur industriel, le 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques peuvent être exploitées pour le développement de matériaux avancés dotés de fonctionnalités spécifiques .
Mécanisme d'action
Le mécanisme d'action du 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Par exemple, son interaction avec les enzymes impliquées dans la division cellulaire peut entraîner une activité anticancéreuse en inhibant la prolifération cellulaire .
Applications De Recherche Scientifique
4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
- 5-(2-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole
- 5-(3-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole
- 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-diméthoxyphényl)-1H-imidazole
Comparaison: Par rapport aux composés similaires, le 5-(4-méthoxyphényl)-4-phényl-2-(2,3,4-triméthoxyphényl)-1H-imidazole présente des propriétés uniques en raison de l'arrangement spécifique des groupes méthoxy et phényl. Par exemple, la présence de multiples groupes méthoxy peut améliorer sa solubilité et son interaction avec les cibles biologiques, ce qui en fait un candidat plus puissant pour certaines applications .
Propriétés
Formule moléculaire |
C25H24N2O4 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-12-10-17(11-13-18)22-21(16-8-6-5-7-9-16)26-25(27-22)19-14-15-20(29-2)24(31-4)23(19)30-3/h5-15H,1-4H3,(H,26,27) |
Clé InChI |
ZIRJYOHFMAKBJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628864.png)
![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11628874.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628875.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11628877.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-ethylacetamide](/img/structure/B11628905.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628908.png)
![2-[(2-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11628916.png)
![N-cyclopentyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11628934.png)
![2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11628958.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]-3-phenylpropan-1-one](/img/structure/B11628964.png)
